molecular formula C13H19NO4S B7601186 N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B7601186
M. Wt: 285.36 g/mol
InChI Key: OXUWSYMQVVRXEQ-UHFFFAOYSA-N
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Description

N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This compound is characterized by the presence of a benzodioxine ring fused with a sulfonamide group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-amine with pentyl halides in the presence of a base such as lithium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzodioxine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced tumor growth or bacterial proliferation .

Comparison with Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
  • N-alkyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamides

Comparison: N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different enzyme inhibitory profiles or therapeutic potentials, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-pentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-2-3-4-7-14-19(15,16)11-5-6-12-13(10-11)18-9-8-17-12/h5-6,10,14H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUWSYMQVVRXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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